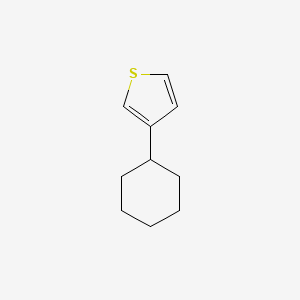

3-Cyclohexylthiophene

概要

説明

3-Cyclohexylthiophene is a chemical compound with the molecular formula C10H14S . . It is used as a building block in materials science .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a cyclohexyl group . The molecular weight is 166.28 .

Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a specific gravity of 1.04 and a refractive index of 1.54 . It is sensitive to air and heat .

科学的研究の応用

Polymer Synthesis and Properties

- Polymer Synthesis : 3-Cyclohexylthiophene has been utilized in the synthesis of poly(this compound) (PC6T), achieved through polymerization using FeCl3 as an oxidizing agent. This polymerization process predominantly involves coupling at the 2,5-positions of the thiophene rings (Goedel et al., 1992).

- Properties Comparison : Comparisons of PC6T with poly(3-hexylthiophene) (PN6T) reveal that PC6T has a larger band gap, approximately half the nonlinear susceptibility, and significantly lower electrical conductivity. These properties are attributed to the steric hindrance caused by the cyclohexyl substituent, which disrupts the coplanar conformation of the thiophene rings and hence reduces conjugation length (Goedel et al., 1992).

Applications in Electronic and Optoelectronic Devices

- Photophysical Properties : In a study focusing on the synthesis and characterization of PC6T, its properties such as conductivity, electroactivity, mechanical and thermal stability were characterized. The bulky substituents like cyclohexyl significantly impact these properties (Somanathan & Wegner, 1995).

- Application in Solar Cells : Fullerenes substituted with terthiophene, including derivatives with cyclohexyl substituents, have been synthesized and applied in bulk heterojunction solar cells. These cells demonstrated enhanced incident photon-to-current efficiency in certain wavelengths, underscoring the contribution of these derivatives to the photocurrent (Saravanan et al., 2012).

Analytical and Sensor Applications

- Sensing Applications : Polythiophene-based conjugated polymers, including those with cyclohexylthiophene units, have been synthesized for sensing applications. These polymers demonstrated high selectivity and sensitivity towards specific metal ions like Hg2+ and Cu2+, facilitating their use in fluorescence probes (Guo et al., 2014).

Structural and Morphological Studies

- Structural Analysis : Cyclohexyl-substituted oligomers, including those based on thiophene, have been synthesized and analyzed for their application in organic field-effect transistors. These studies provide insights into the correlation between the molecular structure and photovoltaic performance, highlighting the importance of end-group size relative to the semiconductor core (Locklin et al., 2005).

Safety and Hazards

作用機序

Target of Action

Thiophene derivatives, in general, have been known to interact with various biological targets .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound is expected to have high gi absorption and is likely a cyp1a2 and cyp2d6 inhibitor .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties .

生化学分析

Biochemical Properties

3-Cyclohexylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of functionalized thiophene copolymers. It interacts with various enzymes and proteins, facilitating electron donor and acceptor interactions. These interactions are crucial for the formation of stable copolymers, which have applications in organic electronics and photovoltaics .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to interact with specific proteins and enzymes is pivotal in its mechanism of action, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound exerts its effects in the appropriate cellular context .

特性

IUPAC Name |

3-cyclohexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHYZEFIPLFAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-35-0 | |

| Record name | Thiophene, 3-cyclohexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30364026 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120659-34-9 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

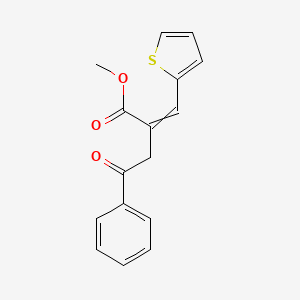

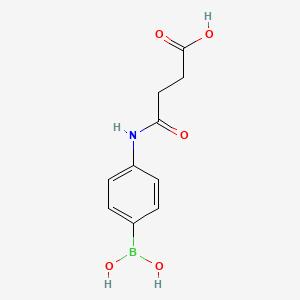

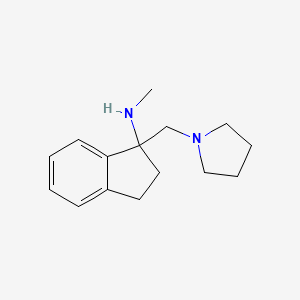

Feasible Synthetic Routes

Q1: What is the impact of the cyclohexyl group on the properties of poly(3-cyclohexylthiophene) (PC6T) compared to poly(3-hexylthiophene) (P3HT)?

A1: The bulky cyclohexyl substituent in PC6T leads to increased steric hindrance compared to the linear hexyl group in P3HT. [] This steric effect forces the thiophene rings out of a coplanar conformation, reducing the effective conjugation length. [] As a result, PC6T exhibits a larger band gap (2.3-2.4 eV) than P3HT, a lower nonlinear susceptibility, and significantly lower electrical conductivity in its oxidized state. []

Q2: How does the molecular structure of PC6T affect its polymerization and resulting polymer properties?

A2: The steric hindrance from the cyclohexyl group makes anodic polymerization of this compound ineffective. [] Successful polymerization is achieved using FeCl3, yielding PC6T with a peak molar mass of 73,000 g/mol. [] NMR analysis reveals predominantly 2,5-coupling of the thiophene units. []

Q3: Can PC6T self-assemble into ordered structures, and how does this impact its applications?

A3: While PC6T itself does not readily form nanowires, block copolymers containing PC6T blocks can self-assemble into ordered structures. For instance, poly(3-hexylthiophene)-b-poly(this compound) (P3HT-b-P3cHT) with a specific composition self-assembles into nanowires with widths around 12.5 nm and high aspect ratios. [] This self-assembly is driven by microphase separation of the P3HT and P3cHT blocks. [] Such ordered structures have potential applications in organic field-effect transistors and solar cells. []

Q4: How does the cyclohexyl group in PC6T affect its electrochemical properties compared to P3HT?

A4: Cyclic voltammetry studies indicate that PC6T exhibits lower cyclic stability than polyalkylthiophenes, including P3HT. [] This reduced stability is attributed to the steric hindrance caused by the cyclohexyl group, potentially hindering ion transport and leading to faster degradation during electrochemical cycling. []

Q5: What are the potential applications of PC6T and its derivatives in optoelectronic devices?

A5: PC6T and its block copolymers have been explored for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). [] The microphase separation and self-assembly of P3HT-b-P3cHT, for example, influence charge transport properties in OFETs and contribute to the formation of efficient donor-acceptor interfaces in OPVs. [] Furthermore, the ability to tune the band gap of PC6T derivatives through structural modifications makes them promising for light-emitting diodes (LEDs) across the visible spectrum. []

Q6: How do different counterions affect the conductivity and morphology of PC6T?

A6: Research indicates that the conductivity and morphology of PC6T are significantly influenced by the choice of counterions used during doping. [] Variations in counterion size and interactions with the polymer chains can lead to differences in charge carrier mobility and the formation of distinct morphological features, ultimately impacting the material's performance in electronic devices. []

Q7: What are the key analytical techniques used to characterize PC6T and its derivatives?

A7: Various analytical techniques are employed to characterize PC6T and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the polymer structure, including regioregularity (e.g., head-to-tail vs. head-to-head coupling). []

- Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of the polymer. []

- UV-Vis Spectroscopy: Measures the absorption spectrum, providing information on the band gap and electronic transitions within the polymer. []

- Cyclic Voltammetry: Characterizes the electrochemical properties of the polymer, such as oxidation potential and stability. []

- Transmission Electron Microscopy (TEM): Visualizes the morphology and nanoscale features of polymer films. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)